molecular formula C17H19NO4 B14220495 3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one CAS No. 826992-38-5

3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one

Cat. No.: B14220495
CAS No.: 826992-38-5
M. Wt: 301.34 g/mol
InChI Key: NFPTUKOHUYWURA-UHFFFAOYSA-N
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Description

“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with a methoxy group and a morpholine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methylating agents such as dimethyl sulfate or methyl iodide.

    Formation of the Butenone Moiety: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.

    Morpholine Substitution: The morpholine ring can be attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the butenone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl group in the butenone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Morpholine, alkyl halides

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Reduced derivatives with alcohol or alkane groups

    Substitution: Substituted derivatives with different alkyl or aryl groups

Scientific Research Applications

“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” would depend on its specific biological target. Generally, compounds with benzofuran and morpholine moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy group and butenone moiety could also play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxybenzofuran: Lacks the morpholine and butenone moieties.

    Morpholine derivatives: Lacks the benzofuran ring.

    Butenone derivatives: Lacks the benzofuran and morpholine rings.

Uniqueness

“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is unique due to the combination of its benzofuran, methoxy, morpholine, and butenone moieties, which may confer distinct chemical and biological properties compared to its individual components or simpler derivatives.

Properties

CAS No.

826992-38-5

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(7-methoxy-1-benzofuran-2-yl)-1-morpholin-4-ylbut-2-en-1-one

InChI

InChI=1S/C17H19NO4/c1-12(10-16(19)18-6-8-21-9-7-18)15-11-13-4-3-5-14(20-2)17(13)22-15/h3-5,10-11H,6-9H2,1-2H3

InChI Key

NFPTUKOHUYWURA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCOCC1)C2=CC3=C(O2)C(=CC=C3)OC

Origin of Product

United States

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